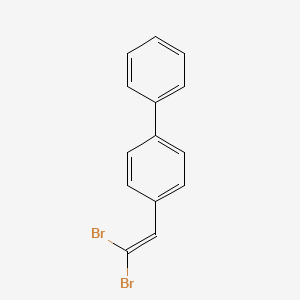

4-(2,2-Dibromoethenyl)-1,1'-biphenyl

Description

Overview of Dihaloethenyl Moieties in Advanced Organic Chemistry

Dihaloethenyl moieties, particularly geminal dihaloalkenes like the 2,2-dibromoethenyl group, are highly valuable synthetic intermediates. organic-chemistry.orgalfa-chemistry.com Their utility lies in their ability to undergo a variety of cross-coupling reactions, providing access to a wide range of functionalized alkenes and alkynes. researchgate.netnih.gov These reactions, often catalyzed by transition metals like palladium, allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. researchgate.net The presence of two halogen atoms offers the potential for sequential and selective reactions, further enhancing their synthetic versatility. nih.gov

Rationale for Dedicated Research on 4-(2,2-Dibromoethenyl)-1,1'-biphenyl

The dedicated focus on this compound is justified by its potential to serve as a powerful building block in the synthesis of complex organic molecules. The combination of the biphenyl (B1667301) unit with the reactive dibromoethenyl group within a single molecule opens up new avenues for the construction of novel materials and potential therapeutic agents.

The strategic importance of this compound lies in its capacity to act as a linchpin in convergent synthetic strategies. The dibromoethenyl group can be readily transformed into an alkyne or a vinyl group, which can then participate in a variety of subsequent reactions. A primary synthetic route to this compound is the Corey-Fuchs reaction, which involves the reaction of an aldehyde with a phosphine-ylide generated from carbon tetrabromide and triphenylphosphine (B44618). organic-chemistry.orgwikipedia.org Starting from 4-biphenylcarboxaldehyde, this two-step procedure first yields the 1,1-dibromoalkene. jk-sci.comorgsyn.org

Table 1: The Corey-Fuchs Reaction for the Synthesis of this compound

| Reactant | Reagents | Product |

| 4-Biphenylcarboxaldehyde | 1. CBr4, PPh32. Base (e.g., n-BuLi) | This compound |

This straightforward synthesis makes this compound an accessible intermediate for more complex targets. For instance, treatment of the dibromoalkene with a strong base can lead to the formation of 4-ethynyl-1,1'-biphenyl (B107389), a valuable precursor for further functionalization through reactions like the Sonogashira coupling. chemicalbook.com

The reactivity of this compound is dominated by the chemistry of the dibromoethenyl group. This functional group is a versatile handle for a range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the vinyl bromide and a boronic acid or ester. By carefully controlling the reaction conditions, it is possible to achieve either mono- or di-substitution, leading to the synthesis of tri- and tetra-substituted alkenes. researchgate.net

Sonogashira Coupling: The dibromoethenyl moiety can be readily converted to a terminal alkyne, which can then undergo Sonogashira coupling with aryl or vinyl halides. This reaction is a powerful tool for the construction of conjugated enynes and arylalkynes. researchgate.net

Heck Reaction: While less common for gem-dihaloalkenes, the Heck reaction could potentially be employed to form new carbon-carbon bonds by reacting with alkenes.

The biphenyl group, being relatively inert under many cross-coupling conditions, provides a stable scaffold upon which these transformations can be performed. The electronic properties of the biphenyl system can, however, influence the reactivity of the dibromoethenyl group.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | 4-(2-Aryl-2-bromoethenyl)-1,1'-biphenyl or 4-(2,2-Diarylethenyl)-1,1'-biphenyl |

| Sonogashira Coupling (after conversion to alkyne) | Aryl halide | 4-(2-Arylethynyl)-1,1'-biphenyl |

The unique combination of a stable, functionalizable biphenyl core and a highly reactive dibromoethenyl group makes this compound a compound of significant interest and potential in the field of organic synthesis. Its ability to serve as a versatile building block for the construction of complex molecular architectures ensures its continued exploration in the pursuit of new materials and bioactive molecules.

Structure

3D Structure

Properties

CAS No. |

150844-00-1 |

|---|---|

Molecular Formula |

C14H10Br2 |

Molecular Weight |

338.04 g/mol |

IUPAC Name |

1-(2,2-dibromoethenyl)-4-phenylbenzene |

InChI |

InChI=1S/C14H10Br2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H |

InChI Key |

XQTDLYPAWCZEIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(Br)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 2,2 Dibromoethenyl 1,1 Biphenyl

Retrosynthetic Analysis of 4-(2,2-Dibromoethenyl)-1,1'-biphenyl

A retrosynthetic analysis of this compound suggests a logical disconnection strategy that simplifies the target molecule into readily available starting materials. The most apparent disconnection is at the carbon-carbon double bond of the ethenyl group.

The 2,2-dibromoethenyl group is a key functional moiety that can be retrosynthetically disconnected to a more common precursor. A well-established transformation for the synthesis of 1,1-dibromoalkenes is the Corey-Fuchs reaction, which utilizes an aldehyde as the starting material. wikipedia.orgnih.gov This leads to the identification of 4-formyl-1,1'-biphenyl as a primary precursor.

Further disconnection of 4-formyl-1,1'-biphenyl can be envisioned through two main pathways:

Formation of the biphenyl (B1667301) bond: This involves a disconnection of the bond between the two phenyl rings, leading to two separate benzene (B151609) derivatives. Common methods for forming such bonds include Suzuki or Stille cross-coupling reactions.

Introduction of the formyl group: This involves a disconnection of the carbon-carbon bond of the formyl group, leading back to a biphenyl core that can be functionalized.

This analysis points towards a synthetic strategy that involves the initial preparation of a suitable biphenyl precursor, followed by the introduction of the formyl group, and culminating in the formation of the 2,2-dibromoethenyl moiety.

Precursor Chemistry and Starting Material Selection

The selection of appropriate starting materials and the synthesis of key precursors are critical for the successful synthesis of this compound.

The primary precursor identified through retrosynthetic analysis is 4-formyl-1,1'-biphenyl. Several synthetic routes to this intermediate have been reported. One common approach involves the Suzuki coupling of 4-formylphenylboronic acid with a suitable bromobenzene (B47551) derivative.

Alternatively, direct formylation of biphenyl can be achieved through methods such as the Vilsmeier-Haack reaction or Friedel-Crafts acylation followed by oxidation. However, these methods can sometimes lead to mixtures of isomers and may require careful optimization to achieve high regioselectivity for the 4-position.

A documented method for the preparation of 4-formylbiphenyl involves the reaction of biphenyl with a mixed gas of carbon monoxide and hydrogen chloride in the presence of aluminum trichloride (B1173362) and cuprous chloride.

The introduction of the 2,2-dibromoethenyl group is most effectively achieved through the Corey-Fuchs reaction. wikipedia.orgnih.gov This two-step protocol allows for the conversion of an aldehyde to a terminal alkyne, with the 1,1-dibromoalkene being a key isolable intermediate. jk-sci.com

The reaction involves the initial formation of a phosphorus ylide from the reaction of triphenylphosphine (B44618) and carbon tetrabromide. wikipedia.org This ylide then reacts with the aldehyde, in this case, 4-formyl-1,1'-biphenyl, in a manner analogous to a Wittig reaction to yield the desired this compound. wikipedia.orgsavemyexams.com The use of zinc dust can improve the yield and simplify the purification process. jk-sci.com

Table 1: Reagents for the Corey-Fuchs Reaction

| Reagent | Role |

| Carbon Tetrabromide (CBr₄) | Bromine source |

| Triphenylphosphine (PPh₃) | Ylide formation |

| Zinc (Zn) | Optional, reduces PPh₃ amount |

| n-Butyllithium (n-BuLi) | Base for alkyne formation (if desired) |

The Corey-Fuchs reaction is known for its wide substrate scope and mild reaction conditions, making it a suitable choice for the synthesis of the target compound. nih.gov

Direct Bromination Approaches

An alternative, though likely less efficient, synthetic strategy could involve the direct bromination of a suitable alkenyl biphenyl precursor.

This approach would start with 4-vinyl-1,1'-biphenyl as the precursor. The direct addition of bromine (Br₂) across the double bond would be the key step. However, the challenge lies in achieving the desired 2,2-dibromo substitution.

The electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. chemguide.netdocbrown.infochemguide.co.uklibretexts.org This mechanism generally leads to the formation of a vicinal dibromide (1,2-dibromo product) rather than a geminal dibromide (2,2-dibromo product).

Controlling the regioselectivity of the bromination of 4-vinyl-1,1'-biphenyl to favor the formation of the 2,2-dibromo isomer is a significant hurdle. The electronic properties of the biphenyl group and the vinyl moiety would influence the stability of any potential carbocation intermediates, but the formation of a vicinal dibromide is the overwhelmingly favored pathway for the electrophilic addition of bromine to simple alkenes. chemguide.netdocbrown.infochemguide.co.uklibretexts.org

Achieving the desired 2,2-dibromoethenyl structure via direct bromination would likely require a multi-step sequence or a less conventional brominating agent that operates through a different mechanism. Given the high efficiency and predictability of the Corey-Fuchs reaction, the direct bromination of 4-vinyl-1,1'-biphenyl is not considered the most practical approach for the synthesis of this compound.

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Precursor | Key Transformation | Feasibility |

| Corey-Fuchs Approach | 4-Formyl-1,1'-biphenyl | Corey-Fuchs Reaction | High |

| Direct Bromination | 4-Vinyl-1,1'-biphenyl | Electrophilic Addition of Br₂ | Low |

Olefination Reactions for Ethenyl Moiety Formation

The creation of the 2,2-dibromoethenyl moiety is most directly achieved through the olefination of a suitable carbonyl compound, specifically 4-biphenylcarboxaldehyde. This transformation converts the carbonyl C=O bond into a C=C bond bearing two bromine atoms.

Wittig-Type Olefination Strategies

The Wittig reaction and its variants are cornerstone methods for alkene synthesis. wikipedia.org For the specific synthesis of 1,1-dibromoalkenes, a specialized version of the Wittig reaction, the Corey-Fuchs reaction, is the most prominent and widely applied strategy. wikipedia.orgorganic-chemistry.org This method transforms an aldehyde into a 1,1-dibromoalkene through a one-carbon homologation process. organicreactions.org

The reaction proceeds in two main stages. First, a phosphorus ylide is generated in situ from the reaction of triphenylphosphine (PPh₃) with carbon tetrabromide (CBr₄). organic-chemistry.orgalfa-chemistry.com This highly reactive ylide then reacts with the aldehyde (in this case, 4-biphenylcarboxaldehyde) to form a dibromoalkene and triphenylphosphine oxide. alfa-chemistry.com

The classical Corey-Fuchs reaction is itself a significant modification of the standard Wittig reaction, tailored for dibromomethylenation. wikipedia.org A notable variant of the Corey-Fuchs protocol involves the use of zinc dust. The addition of zinc dust can reduce the required amount of triphenylphosphine from four equivalents to two, which facilitates easier purification of the product and can lead to higher yields. organic-chemistry.orgjk-sci.com For substrates that may be sensitive to zinc, triethylamine (B128534) can be used as an alternative. alfa-chemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction, another major variant of the Wittig reaction, utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgalfa-chemistry.com This often allows for reactions with less reactive ketones and provides excellent stereoselectivity, typically favoring the (E)-alkene. chem-station.com However, for the synthesis of 1,1-dibromoethenyl systems, the HWE reaction is not commonly employed. This is likely due to challenges associated with the synthesis and stability of the required dibromomethylphosphonate reagent. The standard preparation of phosphonates via the Michaelis-Arbuzov reaction might be complicated with di- or polyhalogenated substrates.

The efficiency of the dibromomethylenation of 4-biphenylcarboxaldehyde via the Corey-Fuchs reaction can be influenced by several factors. The optimization of these conditions is crucial for achieving high yields and minimizing side products. Key parameters include the choice of solvent, the stoichiometry of the reagents, and the temperature.

Dichloromethane (CH₂Cl₂) is a commonly used solvent for this transformation. The reaction is typically carried out at low temperatures, often starting at 0°C or below, and then allowing it to warm to room temperature. The stoichiometry of the reagents is critical; an excess of both carbon tetrabromide and triphenylphosphine relative to the aldehyde is generally used to ensure complete conversion.

The following table summarizes typical conditions and reported yields for the Corey-Fuchs dibromomethylenation of aromatic aldehydes, which serve as a model for the synthesis of this compound.

Table 1: Optimization of Corey-Fuchs Reaction Conditions for Aromatic Aldehydes

| Aldehyde | Reagents (Equivalents) | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | CBr₄ (2), PPh₃ (4) | CH₂Cl₂ | 0°C to rt | 1 h | 95 | researchgate.net |

| 4-Nitrobenzaldehyde | CBr₄ (2), PPh₃ (4) | CH₂Cl₂ | 0°C | 1.5 h | 91 | researchgate.net |

| 4-Methoxybenzaldehyde | CBr₄ (2), PPh₃ (4) | CH₂Cl₂ | 0°C | 1.5 h | 94 | researchgate.net |

| 4-Chlorobenzaldehyde | CBr₄ (1.5), PPh₃ (3) | CH₂Cl₂ | rt | 12 h | 85 | researchgate.net |

| Benzaldehyde | CBr₄ (1), PPh₃ (2), Zn (1) | CH₂Cl₂ | rt | 3 h | 93 | wikipedia.org |

Horner-Wadsworth-Emmons Reaction in the Synthesis of Dibromoethenyl Systems

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for stereoselective alkene synthesis, typically yielding (E)-alkenes with high selectivity. wikipedia.orgnrochemistry.com The reaction involves the deprotonation of a phosphonate (B1237965) ester, followed by nucleophilic attack on a carbonyl compound. chem-station.com The resulting intermediate eliminates a water-soluble phosphate (B84403) byproduct, simplifying product purification compared to the standard Wittig reaction. alfa-chemistry.com

Despite its advantages, the HWE reaction is not a standard method for the synthesis of 1,1-dibromoethenyl compounds. The key reagent for such a transformation would be a dibromomethylphosphonate, such as diethyl dibromomethylphosphonate. While related dihalomethylphosphonates have been synthesized, their application in HWE-type dibromomethylenation reactions is not well-documented in the literature. The challenges may include the difficulty in preparing the phosphonate reagent itself via reactions like the Michaelis-Arbuzov reaction with bromoform, and potential instability or competing side reactions of the resulting phosphonate carbanion. Therefore, the Corey-Fuchs reaction remains the method of choice for this specific transformation.

Other Olefination Methodologies (e.g., Knoevenagel, Julia-Kocienski)

Other established olefination methods are generally not suitable for the direct synthesis of the 2,2-dibromoethenyl moiety.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an "active methylene" compound—a C-H bond flanked by two electron-withdrawing groups (like esters, ketones, or nitriles). wikipedia.orgnumberanalytics.com The reaction is typically catalyzed by a weak base. mdpi.com This methodology is designed to produce α,β-unsaturated products with these electron-withdrawing groups and is not applicable to the introduction of a C=CBr₂ group, which lacks the requisite activating groups on the methylene (B1212753) precursor.

The Julia-Kocienski olefination is a powerful method for forming alkenes, particularly trans-alkenes, with high stereoselectivity. wikipedia.orgmdpi.com It involves the reaction of a carbonyl compound with a metalated heteroaryl sulfone. alfa-chemistry.com The mechanism proceeds through a β-alkoxy sulfone intermediate, followed by a Smiles rearrangement and elimination. organicreactions.orgmdpi.com While highly versatile for synthesizing various substituted alkenes, its application is centered around coupling alkyl or aryl sulfones with aldehydes. There is no established protocol for using a dibromomethyl sulfone to generate a 1,1-dibromoalkene via this method. The nature of the required sulfone precursor and its subsequent reactivity profile make it an unlikely pathway for this specific transformation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a fundamental tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. tcichemicals.com Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings could be strategically employed to construct this compound. This can be achieved by either forming the biphenyl bond as the final step or by modifying a pre-formed biphenyl scaffold.

Two plausible retrosynthetic pathways involving Suzuki-Miyaura coupling are:

Pathway A: Coupling of a (2,2-dibromoethenyl)phenyl precursor with a phenyl boronic acid derivative. This would involve the initial synthesis of 4-bromo-(2,2-dibromoethenyl)benzene from 4-bromobenzaldehyde (B125591) via the Corey-Fuchs reaction, followed by a Suzuki coupling with phenylboronic acid.

Pathway B: Coupling of a biphenyl precursor with a dibromoethenyl-containing coupling partner. This would involve the Suzuki coupling of 4-biphenylboronic acid with a suitable 1,1-dibromo-2-haloethene.

The Suzuki-Miyaura coupling is particularly advantageous due to the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. tcichemicals.com

Table 2: Representative Palladium Catalysts and Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature | Application |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (aq) | Toluene/Ethanol | Reflux | General biaryl synthesis |

| Pd(OAc)₂ | SPhos | K₃PO₄ (aq) | Toluene/H₂O | 100 °C | For aryl chlorides/bromides |

| Pd₂(dba)₃ | XPhos | K₂CO₃ (aq) | Dioxane | 80-110 °C | For sterically hindered substrates |

| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 90 °C | General biaryl synthesis |

Other cross-coupling reactions could also be envisioned. The Stille coupling , which pairs an organotin compound with an organic halide, is also highly versatile but is often avoided due to the toxicity of the tin reagents. nrochemistry.comwikipedia.org A potential route could involve the coupling of 4-(tributylstannyl)biphenyl with a 1,1-dibromo-2-haloethene.

The Sonogashira coupling provides a powerful method for coupling terminal alkynes with aryl or vinyl halides. organic-chemistry.orgwikipedia.org A multi-step approach could involve the Sonogashira coupling of 4-bromobiphenyl (B57062) with trimethylsilylacetylene, followed by deprotection to give 4-ethynylbiphenyl. Subsequent addition of bromine across the triple bond would yield a tetrabromo intermediate, which could potentially be converted to the target compound, although controlling the final elimination to the desired dibromoalkene could be challenging.

Suzuki-Miyaura Coupling Strategies for Biphenyl Formation

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents. gre.ac.ukmdpi.comyoutube.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. nih.gov

One primary strategy involves forming the biphenyl linkage as the final key step. This route requires the synthesis of a (2,2-dibromoethenyl)phenyl boronic acid or a corresponding boronate ester. This intermediate can then be coupled with a suitable 4-halophenyl partner. More directly, a pre-formed 4-halobiphenyl, such as 4-bromobiphenyl, can be coupled with a (2,2-dibromoethenyl)boronic acid equivalent. While specific literature on (2,2-dibromoethenyl)boronic acid is sparse, the general methodology for preparing vinyl boronic acids is well-established, often involving the hydroboration of a corresponding bromoalkyne or reaction of a vinyl Grignard reagent with a borate (B1201080) ester.

A representative Suzuki-Miyaura coupling to form a biphenyl structure is shown below.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|

Data adapted from a study on biphenyl hydrazine (B178648) derivatives, illustrating a typical Suzuki-Miyaura reaction for biphenyl synthesis. researchgate.net

An alternative Suzuki-Miyaura approach involves using a pre-formed biphenyl organoboron species. In this scenario, 4-biphenylboronic acid or its pinacol (B44631) ester would be coupled with a halo-dibromoethene, such as tribromoethene. This method builds the dibromoethenyl moiety onto an existing biphenyl core. The reactivity of vinyl halides in Suzuki couplings is well-documented, making this a viable, albeit potentially challenging, synthetic route due to the multiple halogen atoms on the coupling partner. youtube.com

Sonogashira Coupling and Subsequent Transformations

The Sonogashira coupling provides an efficient method for forming C(sp²)-C(sp) bonds, typically by reacting a vinyl or aryl halide with a terminal alkyne. nih.govscirp.org While this reaction does not directly form the target C=C double bond, it serves as a powerful precursor step.

A plausible two-step sequence is:

Sonogashira Coupling: 4-Bromobiphenyl is coupled with a protected terminal alkyne, such as trimethylsilylacetylene, using a palladium catalyst and a copper(I) co-catalyst.

Deprotection and Dibromination: The resulting biphenyl-alkyne is deprotected, followed by reaction with a brominating agent (e.g., N-Bromosuccinimide in the presence of silver nitrate (B79036) or reaction with bromine) to transform the alkyne into the desired 2,2-dibromoethenyl group.

This sequence leverages the reliability of the Sonogashira reaction to install the necessary carbon framework before a subsequent transformation establishes the final functionality. nih.govresearchgate.netresearchgate.net

Table 2: Representative Conditions for Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| 2-Bromoanilines | Various terminal alkynes | [DTBNpP]Pd(crotyl)Cl | N,N,N',N'-Tetramethyl-1,8-naphthalenediamine (TMP) | Acetonitrile (B52724) |

Data adapted from studies showcasing modern copper-free conditions and traditional Sonogashira protocols. nih.govresearchgate.net

Other Cross-Coupling Approaches (e.g., Stille, Negishi)

Beyond the Suzuki and Sonogashira reactions, other palladium-catalyzed cross-couplings offer alternative routes.

Stille Coupling: This reaction pairs an organohalide with an organostannane reagent. synarchive.comwikipedia.org To synthesize this compound, one could couple 4-bromobiphenyl with a (2,2-dibromoethenyl)trialkylstannane. A key advantage of Stille coupling is the stability and functional group tolerance of the organostannane reagents, though the toxicity of tin compounds is a significant drawback. organic-chemistry.orgorgsyn.orglibretexts.org

Negishi Coupling: The Negishi coupling utilizes highly reactive organozinc reagents, which are typically prepared in situ from the corresponding organohalide. wikipedia.orgsynarchive.com This reaction is known for its high yields and broad scope. organic-chemistry.org A potential route would involve the preparation of a (4-biphenyl)zinc halide and its subsequent coupling with a suitable dibromoethenyl halide. Alternatively, a (2,2-dibromoethenyl)zinc halide could be reacted with 4-bromobiphenyl. researchgate.net

Table 3: Overview of Stille and Negishi Coupling Reactants

| Reaction | Organometallic Reagent | Organohalide Partner | Catalyst |

|---|---|---|---|

| Stille | (2,2-Dibromoethenyl)trialkylstannane | 4-Bromobiphenyl | Pd(PPh₃)₄ |

Organometallic Reagent-Based Syntheses

Direct synthesis using classical organometallic reagents like Grignard reagents represents another major class of synthetic strategies.

Grignard Reagent Applications

Grignard reagents, or organomagnesium halides, are powerful nucleophiles and bases used extensively in the formation of carbon-carbon bonds. researchgate.netlibretexts.org A plausible synthesis for the target compound could involve the reaction of a 4-biphenylmagnesium halide with an appropriate electrophile.

One potential pathway is the preparation of 4-biphenylmagnesium bromide from 4-bromobiphenyl and magnesium metal. orgsyn.org This Grignard reagent could then be reacted with tribromoethylene (B1212961) or another C2-electrophile that can be converted into the dibromoethenyl moiety. The formation of biphenyl as a side product is a common issue in Grignard reactions involving aryl halides, arising from coupling between the Grignard reagent and unreacted starting material. libretexts.orgquora.com

Another application of Grignard reagents is in the synthesis of the organoboron precursors needed for Suzuki-Miyaura couplings. For instance, reacting 4-biphenylmagnesium bromide with a trialkyl borate (e.g., trimethyl borate) followed by aqueous workup is a standard method for producing 4-biphenylboronic acid. georganics.skmdpi.com

Table 4: Common Reactions Involving Grignard Reagents

| Grignard Reagent | Reactant | Product Type |

|---|---|---|

| Phenylmagnesium bromide | Trimethyl borate | Phenylboronic acid ester |

| (4-Methylphenyl)magnesium bromide | Thallium(I) bromide | 4,4'-Dimethyl-1,1'-biphenyl |

Data compiled from various sources illustrating the versatility of Grignard reagents in synthesis. orgsyn.orgquora.comgeorganics.sk

Organolithium Chemistry in Directed Functionalization

Organolithium reagents are powerful tools in organic synthesis, enabling the specific functionalization of aromatic rings through processes like directed ortho-metalation (DoM). In the context of synthesizing precursors for this compound, DoM can be a strategic approach to introduce functional groups at specific positions on the biphenyl scaffold.

Directed ortho-metalation relies on the presence of a directing metalation group (DMG) on the aromatic ring. The heteroatom within the DMG coordinates to the lithium atom of an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating the deprotonation of the adjacent ortho-position. This generates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a wide range of functional groups with high regioselectivity.

For instance, a biphenyl derivative bearing a suitable DMG, such as an amide or a methoxy (B1213986) group, can be selectively lithiated at the ortho position. Subsequent reaction with an appropriate electrophile could introduce a functional group that can be later converted to the dibromoethenyl moiety. While direct application of this to synthesize this compound precursors is a topic of synthetic exploration, the principles of DoM offer a clear pathway for the regioselective functionalization of the biphenyl system.

The choice of the organolithium reagent and reaction conditions is crucial for the success of DoM. The basicity and steric hindrance of the alkyllithium, as well as the solvent and temperature, all play a significant role in the efficiency and selectivity of the lithiation process.

Novel Synthetic Pathways and Mechanistic Insights

While the Corey-Fuchs reaction is a robust method, the development of novel synthetic pathways for dibromoalkenes continues to be an active area of research, driven by the need for milder conditions, higher yields, and broader functional group tolerance.

Emerging Methodologies for Dibromoalkene Synthesis

Recent advancements in organic synthesis have introduced several new methods for the preparation of gem-dibromoalkenes. These emerging methodologies often leverage transition metal catalysis or novel reagent systems to achieve the desired transformation under milder conditions than traditional methods.

One such approach involves the use of visible-light photocatalysis to activate carbon-bromine bonds in compounds like carbon tetrabromide, enabling the synthesis of gem-dihaloenones from terminal alkynes. While not a direct synthesis of this compound, this methodology highlights the trend towards using light-mediated reactions to forge key chemical bonds under gentle conditions.

Another innovative strategy involves the copper-catalyzed reaction of hydrazones with carbon tetrabromide. This method allows for the conversion of aldehydes and ketones into dibromoalkenes under mild conditions and has been shown to be effective for a range of aliphatic carbonyl compounds. The extension of this methodology to aromatic aldehydes like 4-biphenylcarboxaldehyde could offer a valuable alternative to the classical Wittig-type reactions.

Furthermore, methods utilizing alternative bromine sources and promoters are being explored. For example, the use of N-bromosuccinimide (NBS) in the presence of a catalyst can provide a more user-friendly alternative to carbon tetrabromide for the synthesis of dibromoalkenes.

The following table summarizes some emerging methodologies for dibromoalkene synthesis:

| Methodology | Key Reagents | Substrate Scope | Key Advantages |

| Visible-Light Photocatalysis | CBrX₃ (X=Cl, Br), Photocatalyst | Terminal Alkynes | Mild reaction conditions, SET mechanism |

| Copper-Catalyzed Olefination | CBr₄, CuCl | Aldehydes, Ketones (via hydrazones) | Mild conditions, good to high yields |

| Base-Promoted Dibromination | CBr₄, Base | Enamides | Provides β,β-dibrominated secondary enamides |

Chemo- and Regioselective Considerations in Advanced Syntheses

In the synthesis of complex molecules like this compound, chemo- and regioselectivity are of paramount importance. Advanced synthetic methods are increasingly designed to address these challenges, allowing for the selective transformation of one functional group in the presence of others and the precise control of the reaction site.

For the synthesis of aryl-substituted dibromoalkenes, regioselectivity is crucial when the aromatic ring bears multiple substituents. In such cases, the electronic and steric properties of the substituents can influence the reactivity of the starting materials and the stability of intermediates, thereby affecting the outcome of the reaction.

Chemoselectivity becomes a key consideration when the biphenyl scaffold is functionalized with other reactive groups. For instance, if a synthetic route requires the transformation of an aldehyde to a dibromoalkene in the presence of an ester or a nitro group, the chosen methodology must be selective for the aldehyde to avoid unwanted side reactions.

Modern synthetic strategies often employ carefully designed catalysts and reagents to achieve high levels of chemo- and regioselectivity. For example, in transition metal-catalyzed reactions, the choice of the metal center and the ancillary ligands can fine-tune the reactivity and selectivity of the catalytic system. Similarly, in organocatalysis, the structure of the catalyst can be tailored to promote a specific reaction pathway.

The development of one-pot and tandem reactions, where multiple transformations occur in a single reaction vessel, also highlights the importance of chemo- and regioselective control. These advanced synthetic sequences offer increased efficiency by reducing the number of purification steps, but they demand a high degree of control over each individual reaction step.

Mechanistic Investigations of Reactions Involving 4 2,2 Dibromoethenyl 1,1 Biphenyl

Reaction Mechanism Elucidation during its Formation

The synthesis of 4-(2,2-dibromoethenyl)-1,1'-biphenyl can be approached through different strategies, each with distinct mechanistic pathways. The most direct route involves the olefination of 4-biphenylcarboxaldehyde. An alternative, though less direct, pathway involves the formation of the biphenyl (B1667301) linkage via a cross-coupling reaction as a final step.

Transition State Analysis in Olefination Reactions

The transformation of an aldehyde to a 1,1-dibromoalkene is commonly achieved via the Corey-Fuchs reaction. wikipedia.orgjk-sci.com This reaction begins with the in situ generation of a phosphorus ylide from the reaction of triphenylphosphine (B44618) (PPh₃) with carbon tetrabromide (CBr₄). chemeurope.comalfa-chemistry.com

The mechanism involves two equivalents of PPh₃. The first reacts with CBr₄ to form the phosphonium (B103445) salt Ph₃P⁺CBr₃ and bromide anion, which then deprotonates the salt to generate the dibromomethylenetriphenylphosphorane ylide (Ph₃P=CBr₂). wikipedia.org This ylide then reacts with the aldehyde, in this case, 4-biphenylcarboxaldehyde.

The key step is the [2+2] cycloaddition between the ylide and the aldehyde's carbonyl group to form a four-membered oxaphosphetane intermediate. This step proceeds through a concerted, but likely asynchronous, transition state. Computational studies on related Wittig reactions suggest a puckered, four-centered transition state. The reaction culminates in the decomposition of the oxaphosphetane to yield the desired this compound and triphenylphosphine oxide (Ph₃PO). alfa-chemistry.com The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this final step.

Table 1: Key Intermediates in the Corey-Fuchs Olefination of 4-Biphenylcarboxaldehyde

| Intermediate | Structure | Role in Mechanism |

|---|---|---|

| Dibromomethylenetriphenylphosphorane | Ph₃P=CBr₂ | The key nucleophilic ylide that attacks the aldehyde. |

| Oxaphosphetane | A four-membered ring containing P, O, and two C atoms | Cycloaddition intermediate prior to elimination. |

| Triphenylphosphine Oxide | Ph₃P=O | Thermodynamically stable byproduct that drives the reaction. |

Role of Catalytic Cycles in Cross-Coupling Syntheses

An alternative synthetic strategy involves forming the biphenyl C-C bond as a late-stage transformation, for example, through a Suzuki-Miyaura cross-coupling reaction. musechem.comlibretexts.org This would involve coupling a boronic acid or ester, such as 4-(2,2-dibromoethenyl)phenylboronic acid, with a halobenzene, or vice versa. The reaction is catalyzed by a palladium(0) complex. yonedalabs.commt.com

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of three main steps: libretexts.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobiphenyl (B57062) or 1-bromo-4-(2,2-dibromoethenyl)benzene). This forms a square planar Pd(II) intermediate. yonedalabs.comchemrxiv.org

Transmetalation: In the presence of a base, the organoboron compound (e.g., phenylboronic acid) forms a boronate species. This species transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. nobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the C-C bond of the biphenyl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle. libretexts.org

The efficiency of this cycle is highly dependent on the choice of ligands on the palladium catalyst, the base, and the solvent system. rsc.org

Table 2: Fundamental Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Palladium Oxidation State Change | Description |

|---|---|---|

| Oxidative Addition | Pd(0) → Pd(II) | Insertion of the palladium catalyst into the aryl-halide bond. |

| Transmetalation | No Change (Pd(II)) | Transfer of the organic moiety from boron to the palladium center. |

| Reductive Elimination | Pd(II) → Pd(0) | Formation of the new C-C bond and regeneration of the catalyst. |

Electronic Effects of the 4-(2,2-Dibromoethenyl) Moiety on Reactivity

The 4-(2,2-dibromoethenyl) group significantly influences the electronic properties and, consequently, the reactivity of the biphenyl system. This influence can be understood by analyzing its inductive and resonance effects, often quantified using Hammett substituent constants (σ). wikipedia.orglibretexts.org

The vinyl group itself is generally considered to be weakly electron-withdrawing. The two bromine atoms on the terminal carbon exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect deactivates the attached phenyl ring towards electrophilic aromatic substitution. While halogens can participate in resonance donation (+R), this effect is generally weaker for bromine compared to its inductive pull.

The net effect of the 4-(2,2-dibromoethenyl) group is deactivating, making the attached phenyl ring less nucleophilic than benzene (B151609). For electrophilic substitution reactions, this group would act as a meta-director on its own ring. However, in the biphenyl system, its electronic influence also extends to the second phenyl ring, primarily deactivating the ortho and para positions of that ring as well.

Table 3: Estimated Electronic Effects and Hammett Constants

| Effect | Description | Impact on Reactivity | Estimated Hammett Constant (σₚ) |

|---|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond framework by the electronegative bromine atoms. | Deactivates the aromatic ring. | Positive contribution |

| Resonance Effect (+R) | Donation of electron density from bromine lone pairs into the π-system. Generally weak for bromine. | Weakly activating, but overshadowed by the inductive effect. | Negative contribution |

| Overall Effect | The group is net electron-withdrawing. | Deactivates the biphenyl system towards electrophilic attack. | Positive (e.g., ~ +0.2 to +0.4) |

Note: Specific Hammett constants for the 4-(2,2-dibromoethenyl) group are not widely tabulated and are estimated based on the values for related vinyl and halogenated groups. science.gov

Stereochemical Control and Mechanistic Pathways

While this compound itself is achiral, its gem-dibromoalkene moiety is a versatile functional group for further transformations where stereochemistry can be crucial. nih.govnih.gov

A primary reaction of gem-dibromoalkenes is their conversion into terminal or internal alkynes. This is often considered the second stage of the Corey-Fuchs reaction. wikipedia.org Treatment of this compound with two equivalents of a strong base, such as n-butyllithium, leads to the formation of 4-ethynyl-1,1'-biphenyl (B107389).

The mechanism for this transformation is known as the Fritsch–Buttenberg–Wiechell (FBW) rearrangement . wikipedia.orgchemeurope.com It proceeds through the following steps:

Lithium-Halogen Exchange: The first equivalent of n-butyllithium preferentially exchanges with the sterically more accessible bromine atom, forming a vinyllithium (B1195746) intermediate.

α-Elimination: This intermediate is unstable and undergoes α-elimination of lithium bromide to generate a vinyl carbene. echemi.com

1,2-Migration: The carbene rapidly rearranges via a 1,2-hydride shift, where the vinylic hydrogen migrates to the carbene carbon, forming the terminal alkyne. organic-chemistry.org

If a different group were present instead of the vinylic hydrogen, its migration would lead to an internal alkyne, and the relative migratory aptitude would determine the product distribution.

The resulting terminal alkyne is a valuable building block. For instance, it can undergo Sonogashira coupling with an aryl halide, extending the π-conjugated system. If the alkyne is subsequently reduced, for example by catalytic hydrogenation using Lindlar's catalyst, a (Z)-alkene can be formed with high stereoselectivity, demonstrating how the reactivity of the dibromoethenyl group can be harnessed for stereochemical control in subsequent products.

Furthermore, the gem-dibromoalkene can participate in stereoselective palladium-catalyzed cross-coupling reactions. Under carefully controlled conditions, one bromine atom can be selectively replaced. For instance, a Suzuki or Stille coupling can replace one bromine with an aryl or vinyl group, leading to a bromoalkene. The stereochemistry of the resulting double bond (E or Z) is often highly dependent on the catalyst, ligands, and reaction conditions, providing a pathway to stereodefined trisubstituted alkenes. organic-chemistry.orgacs.org

Chemical Reactivity and Transformations of 4 2,2 Dibromoethenyl 1,1 Biphenyl

Functional Group Interconversions on the Dibromoethenyl Moiety

The two bromine atoms on the terminal carbon of the ethenyl group are the primary sites of reactivity for functional group interconversions. These transformations allow for the introduction of new atoms or groups, leading to significant structural modifications.

Halogen-metal exchange is a prominent reaction for 1,1-dibromoalkenes, providing a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. harvard.edu This reaction typically involves the treatment of the dibromoalkene with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures.

The exchange of one of the bromine atoms for a lithium atom generates a vinyllithium (B1195746) species, which is a potent nucleophile and can be trapped with various electrophiles. Theoretical and experimental studies on similar 1,1-dibromoalkenes have shown that the stereoselectivity of the first halogen-lithium exchange is a key feature. The reaction often proceeds with high selectivity, preferentially exchanging the bromine atom that is sterically more accessible or electronically favored. nih.govsoton.ac.uk For 2-aryl-1,1-dibromoethenes, the exchange typically occurs at the bromine atom cis to the aryl group to form the thermodynamically more stable (E)-vinyllithium intermediate.

Subsequent reaction with a second equivalent of organolithium reagent can lead to a second halogen-metal exchange, forming a dilithiated species, although this is less common and often requires harsher conditions. The mono-lithiated intermediate is generally trapped to afford monosubstituted products.

Below is a representative table illustrating the halogen-metal exchange on a model substrate, 1,1-dibromo-2-phenylethene, which is structurally analogous to 4-(2,2-dibromoethenyl)-1,1'-biphenyl.

| Reagent | Conditions | Intermediate | Product after Quench (E) | Selectivity |

| n-BuLi (1.1 equiv) | THF, -78 °C | (E)-1-bromo-2-phenylvinyllithium | (E)-1-bromo-2-phenylethene (after H₂O quench) | High E-selectivity |

| t-BuLi (2.1 equiv) | Pentane-ether, -78 °C | 1-lithio-2-phenylacetylene | Phenylacetylene (after H₂O quench) | Leads to alkyne |

This table is generated based on typical reactivity patterns for analogous compounds.

Direct nucleophilic substitution of the bromine atoms on the ethenyl unit of this compound is generally a challenging transformation. Vinylic halides are known to be significantly less reactive towards nucleophilic substitution than their alkyl halide counterparts. This reduced reactivity is attributed to several factors, including the increased strength of the sp² C-Br bond compared to an sp³ C-Br bond and the steric hindrance around the double bond.

Furthermore, the potential for competing elimination reactions, especially in the presence of strong bases, often dominates over substitution pathways. While there are specialized palladium-catalyzed methods for nucleophilic substitution on vinylic halides, simple, direct displacement is not a commonly observed reaction for this class of compounds under standard nucleophilic substitution conditions. Research in this area for 1,1-dibromoalkenes is limited, with most carbon-carbon and carbon-heteroatom bond formations proceeding through alternative pathways such as halogen-metal exchange followed by electrophilic trapping, or through transition-metal-catalyzed cross-coupling reactions.

This transformation is a specific application of the Fritsch-Buttenberg-Wiechell (FBW) rearrangement . youtube.commdpi.com The reaction is initiated by the deprotonation of the vinylic hydrogen by a strong base, typically two or more equivalents of an organolithium reagent like n-butyllithium. This is followed by the elimination of a bromide ion to generate a vinyl carbene intermediate. Subsequent 1,2-migration of the hydrogen atom furnishes the terminal alkyne.

The reaction conditions for this transformation are crucial for achieving high yields. The choice of base and solvent, as well as the reaction temperature, can significantly influence the outcome.

| Substrate | Base (equivalents) | Solvent | Temperature | Product | Yield |

| This compound | n-BuLi (2.2) | THF | -78 °C to rt | 4-Ethynyl-1,1'-biphenyl (B107389) | High |

| 1,1-Dibromo-2-phenylethene | NaNH₂ (2.1) | liq. NH₃ | -33 °C | Phenylacetylene | Good |

| 1,1-Dibromo-2-phenylethene | KOH | CH₃OH, Δ | Phenylacetylene | Moderate |

This table includes data for the target compound and analogous substrates to illustrate common reaction conditions.

Cross-Coupling Reactions Utilizing this compound as a Substrate

The 1,1-dibromoalkene unit is exceptionally well-suited for palladium-catalyzed cross-coupling reactions. The two bromine atoms exhibit different reactivity, allowing for stepwise or sequential functionalization. This enables the controlled and selective synthesis of disubstituted vinyl derivatives, which are important structural motifs.

The gem-dibromoethenyl group can undergo sequential cross-coupling reactions, where the first substitution occurs stereoselectively at the bromine atom trans to the biphenyl (B1667301) group, followed by a second coupling at the remaining bromine. researchgate.net This stepwise approach provides access to a variety of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromoalkene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com By carefully controlling the stoichiometry of the boronic acid, it is possible to achieve mono- or di-arylation of the vinyl group. The reaction is tolerant of a wide range of functional groups and has been widely applied in the synthesis of substituted biphenyls and poly-aromatic systems. mdpi.commdpi.comnih.gov

Sonogashira Coupling: The Sonogashira reaction couples the gem-dibromoalkene with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgrsc.org This methodology is highly efficient for the synthesis of enyne and di-enyne structures. researchgate.netnih.gov The stepwise reaction on substrates like this compound would first yield a bromo-enyne intermediate, which can be isolated or reacted in situ with a second alkyne to produce a symmetrical or unsymmetrical 1,3-di-enyne.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the dibromoalkene substrate under palladium catalysis. nih.govflinders.edu.au Organozinc reagents are known for their high reactivity, often allowing the reaction to proceed under milder conditions compared to other coupling methods. nih.gov This reaction is particularly useful for introducing alkyl groups. nih.gov Enantioconvergent coupling of racemic secondary alkylzinc reagents has also been developed, highlighting the versatility of this method. chemrxiv.org

Table 4.3.1: Representative Conditions for Sequential Cross-Coupling Reactions

| Reaction | Catalyst System | Coupling Partner | Base/Solvent | Typical Product | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ / Toluene, H₂O | 4-(2-Aryl-2-bromoethenyl)-1,1'-biphenyl | mdpi.commdpi.com |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | Et₃N / THF | 4-(2-Bromo-2-alkynylethenyl)-1,1'-biphenyl | researchgate.netorganic-chemistry.org |

| Negishi | Pd(dppf)Cl₂ | Alkylzinc halide | N/A / THF | 4-(2-Alkyl-2-bromoethenyl)-1,1'-biphenyl | nih.govflinders.edu.au |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. uwindsor.caorganic-chemistry.org This intermediate can then be trapped with various electrophiles to install a functional group exclusively at the ortho position. wikipedia.org

In the case of this compound, the dibromoethenyl group itself is not a classical DMG. Therefore, to achieve selective ortho-functionalization of the biphenyl core, a suitable DMG (e.g., amide, methoxy (B1213986), or carbamate (B1207046) group) would need to be present on one of the phenyl rings. Alternatively, if a DMG is introduced at the 2-position of one ring, lithiation would be directed to the 3-position. The combination of DoM with cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a highly versatile strategy for synthesizing complex, polysubstituted biphenyls. nih.gov

The general process involves:

Introduction of a DMG onto the biphenyl scaffold of a precursor molecule.

Reaction with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) to effect ortho-deprotonation.

Quenching the resulting aryllithium species with an electrophile (e.g., I₂, DMF, CO₂, alkyl halides) to introduce the desired functional group.

Cyclization and Annulation Reactions

The structural framework of this compound serves as a platform for constructing more complex polycyclic systems through cyclization and annulation reactions.

The gem-dibromoethenyl moiety can be chemically transformed into other functional groups that can participate in intramolecular cyclization. For example, treatment with a strong base like n-butyllithium can convert the dibromoalkene into a terminal alkyne via a Fritsch–Buttenberg–Wiechell rearrangement. If a suitable reactive partner, such as a halide or a carbonyl group, is present at the 2'-position of the biphenyl ring system, this newly formed alkyne can undergo intramolecular cyclization to form phenanthrene (B1679779) or other fused-ring derivatives. rsc.org Additionally, radical-induced cyclizations can be envisioned, where a radical generated on the biphenyl ring or an adjacent side chain adds to the vinyl double bond. nih.gov

Cycloaddition reactions offer a powerful method for constructing cyclic structures with high atom economy. chemrxiv.org

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. masterorganicchemistry.com The vinylbiphenyl system within this compound has the potential to act as a diene, where the exocyclic double bond is conjugated with one of the phenyl rings. The reactivity in such reactions is highly dependent on the electronic nature of both the diene and the dienophile. masterorganicchemistry.comdigitellinc.com Electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com While the biphenyl group itself is not a highly reactive diene under normal conditions, intramolecular Diels-Alder reactions involving a biphenyl unit have been reported in strained systems at elevated temperatures. nih.gov The dibromoethenyl group could also be modified to enhance its dienophilic or dienic character for intermolecular cycloadditions.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are another possibility for the ethenyl double bond, reacting with another alkene to form a cyclobutane (B1203170) ring. These reactions are typically less common than [4+2] cycloadditions and are initiated by photo-irradiation.

Free Radical Chemistry Involving this compound

Free radicals are highly reactive species that can participate in a variety of chemical transformations. smu.edu The carbon-bromine bonds in the gem-dibromoethenyl group are susceptible to homolytic cleavage under radical conditions (e.g., using radical initiators like AIBN or via photolysis) to generate vinyl radicals. These reactive intermediates can then undergo a range of reactions.

One potential pathway is an intramolecular radical cyclization. nih.govrsc.org A vinyl radical generated at the ethenyl position could add to the adjacent phenyl ring of the biphenyl system. This type of 5-exo-trig cyclization would lead to the formation of a five-membered ring, resulting in a substituted fluorene (B118485) derivative after subsequent rearomatization. The feasibility and outcome of such radical reactions would depend on the specific reaction conditions and the stability of the radical intermediates involved. cmu.edu Bromination of stable free radicals like DPPH has been studied, indicating the complexity of radical reactions involving bromo-derivatives. researchgate.netmdpi.com

Photochemical and Electrochemical Transformations of this compound

The study of photochemical and electrochemical transformations provides critical insights into the reactivity of this compound, revealing pathways to novel compounds and elucidating its stability under various energetic conditions. While direct research on the photochemical and electrochemical behavior of this specific biphenyl derivative is not extensively documented, valuable inferences can be drawn from studies on structurally analogous compounds. These include molecules possessing the 2,2-dibromoethenyl moiety attached to other aromatic systems and bromo-substituted stilbene (B7821643) derivatives, which share a similar structural backbone.

Photochemical Transformations

The photochemical reactivity of this compound is anticipated to be governed by the interplay between the biphenyl chromophore and the dibromoethenyl group. Upon absorption of ultraviolet (UV) radiation, the molecule is promoted to an excited state, from which several reaction pathways can be initiated. Key potential transformations include carbon-bromine (C-Br) bond cleavage and intramolecular cyclization.

One of the probable photochemical reactions is the homolytic cleavage of a C-Br bond. Studies on the photolysis of vinyl bromides have shown that UV irradiation can induce the scission of the C-Br bond, leading to the formation of a vinyl radical. rsc.org In the case of this compound, this would result in a bromo(4'-biphenyl)vinyl radical. This highly reactive intermediate could then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other molecules. For instance, in the photolysis of vinyl bromide, the formation of butadiene has been observed as a secondary product, arising from the reaction of the vinyl radical with the starting material. rsc.org

Given the stilbene-like structure of this compound, another plausible photochemical pathway is an intramolecular cyclization, akin to the Mallory reaction. This reaction is a well-established method for synthesizing phenanthrenes and other polycyclic aromatic hydrocarbons from stilbene derivatives through a photocyclization-oxidation sequence. nih.govorganicreactions.org The presence of bromine atoms on the ethenyl bridge is generally compatible with this type of transformation and can influence the regioselectivity of the cyclization. nih.gov The reaction proceeds from the cis-isomer of the stilbene derivative, which upon excitation, forms a dihydrophenanthrene intermediate that is subsequently oxidized to the aromatic phenanthrene.

Interactive Data Table: Plausible Photochemical Transformations of this compound

| Transformation Pathway | Proposed Intermediate(s) | Potential Final Product(s) |

| C-Br Bond Homolysis | Bromo(4'-biphenyl)vinyl radical | 4-(2-Bromoethenyl)-1,1'-biphenyl |

| Photocyclization (Mallory-type) | Dihydrophenanthrene intermediate | Substituted phenanthrene derivative |

Electrochemical Transformations

The electrochemical behavior of this compound can be predicted with a higher degree of certainty by drawing parallels with the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene, a compound with the same reactive functional group attached to a different aromatic system. Research on this naphthalene (B1677914) derivative has demonstrated that the 2,2-dibromoethenyl group can be selectively reduced at a cathode to yield either the corresponding terminal alkyne or a bromoalkyne, depending on the experimental conditions.

Specifically, the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a dimethylformamide (DMF) solution at a platinum cathode can be directed towards two different products by careful selection of the working potential and the supporting electrolyte. This process, considered an electrochemical modification of the Corey-Fuchs reaction, offers a selective and environmentally conscious approach to the synthesis of arylalkynes.

By analogy, the electrochemical reduction of this compound is expected to proceed via a stepwise reduction of the carbon-bromine bonds. The first step would involve a two-electron reduction and the elimination of a bromide ion to form a bromoethynyl intermediate, 4-(2-bromoethynyl)-1,1'-biphenyl. A subsequent two-electron reduction would then cleave the remaining C-Br bond to yield the terminal alkyne, 4-ethynyl-1,1'-biphenyl. The selectivity between these two products can likely be controlled by adjusting the cathodic potential. A less negative potential would favor the formation of the bromoalkyne, while a more negative potential would drive the reaction to the terminal alkyne.

The choice of the supporting electrolyte has also been shown to play a crucial role in the selectivity of this transformation. For example, in the case of 2-(2,2-dibromovinyl)naphthalene, the use of tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et4NBF4) as the supporting electrolyte favors the formation of the terminal alkyne, whereas sodium perchlorate (B79767) (NaClO4) promotes the synthesis of the bromoalkyne.

Interactive Data Table: Predicted Electrochemical Reduction Products of this compound

| Product | Proposed Precursor | Reaction Conditions (by analogy) |

| 4-(2-Bromoethynyl)-1,1'-biphenyl | This compound | Controlled potential electrolysis, supporting electrolyte such as NaClO4 |

| 4-Ethynyl-1,1'-biphenyl | This compound or 4-(2-Bromoethynyl)-1,1'-biphenyl | More negative potential electrolysis, supporting electrolyte such as Et4NBF4 |

Derivatization and Functionalization Strategies for 4 2,2 Dibromoethenyl 1,1 Biphenyl

Selective Functionalization of the Ethenyl Dibromide Unit

The 2,2-dibromoethenyl group is a highly valuable functional handle, serving as a synthetic precursor to a range of other moieties, most notably alkynes and substituted alkenes. The reactivity of this group can be selectively harnessed through several palladium-catalyzed cross-coupling reactions and elimination reactions.

One of the most prominent transformations of the gem-dibromoalkene is its conversion to an internal alkyne via a one-pot, two-step reaction involving elimination of HBr followed by a Sonogashira coupling. This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.orgwikipedia.org The reaction proceeds under relatively mild conditions and is compatible with a wide range of functional groups. libretexts.org The resulting arylalkynes are versatile intermediates in organic synthesis.

Another important reaction is the double dehydrohalogenation of the dibromoethenyl group to form a terminal alkyne. This transformation is typically achieved using a strong base, such as sodium amide in liquid ammonia. libretexts.orgyoutube.com The resulting terminal alkyne can then undergo a variety of subsequent reactions, including further Sonogashira couplings to introduce different substituents.

The gem-dibromoalkene moiety can also participate in other cross-coupling reactions. For instance, Suzuki and Stille couplings can be employed to form substituted alkenes, although these are less common for gem-dibromoalkenes compared to vinyl halides. wikipedia.orgnih.gov The Heck reaction, another palladium-catalyzed C-C bond-forming reaction, can also be utilized. nih.govlibretexts.org Furthermore, the direct integration of sulfur and amine groups to form thioamides from 1,1-dibromoalkenes has been achieved in an aqueous medium, presenting a green synthetic route. rsc.org

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalyst (e.g., CuI), amine base (e.g., Et₃N), solvent (e.g., THF or DMF) | Internal Alkyne | Mild reaction conditions, good functional group tolerance, direct formation of C-C triple bonds. |

| Double Dehydrohalogenation | Strong base (e.g., NaNH₂ in liquid NH₃ or t-BuOK in DMSO) | Terminal Alkyne | Formation of a terminal alkyne which can be further functionalized. libretexts.orgyoutube.com |

| Thioamidation | Sulfur source (e.g., Na₂S), amine, aqueous medium | Thioamide | Green synthetic protocol, avoids organic solvents and catalysts. rsc.org |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base (e.g., K₂CO₃) | Substituted Alkenes | Formation of a C-C single bond, creating a more complex biphenyl (B1667301) derivative. nih.gov |

| Stille Coupling | Organostannane, Pd catalyst | Substituted Alkenes | Mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org |

| Heck Reaction | Alkene, Pd catalyst, base | Substituted Alkenes | Versatile method for C-C bond formation at the vinyl position. nih.govlibretexts.org |

Peripheral Functionalization of the Biphenyl Core

The biphenyl core of 4-(2,2-dibromoethenyl)-1,1'-biphenyl is susceptible to a range of functionalization reactions, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule. These reactions can be broadly categorized into electrophilic aromatic substitutions and metal-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, can be used to introduce functional groups onto the phenyl rings. libretexts.orgpressbooks.pub The directing effects of the existing substituents will govern the position of the incoming electrophile. The 4-ethenyl group is generally considered to be an ortho-, para-directing group, although its steric bulk may influence the regioselectivity.

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the biphenyl core. If a halogen atom is present on one of the phenyl rings, Suzuki, Stille, and Heck couplings can be employed to form C-C bonds with a variety of partners, including aryl, vinyl, and alkyl groups. wikipedia.orgnih.govgre.ac.uk

Directed lithiation is another strategy for the regioselective functionalization of the biphenyl core. orgsyn.org The presence of a directing group can facilitate the deprotonation of a specific ortho-position, followed by quenching with an electrophile to introduce a new substituent. Furthermore, borylation reactions can introduce a boronic ester group onto the biphenyl scaffold, which can then be used in subsequent Suzuki couplings. nih.govbeilstein-journals.org

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Key Features |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ | An important precursor for the synthesis of anilines. pressbooks.pub |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | -Br, -Cl | Introduces a handle for further cross-coupling reactions. |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | -R, -COR | Forms new C-C bonds on the aromatic ring. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | -Aryl | Versatile method for biaryl synthesis. nih.gov |

| Directed Lithiation | n-BuLi or s-BuLi, directing group, electrophile | Various | Regioselective functionalization at the ortho-position. orgsyn.org |

| Borylation | Bis(pinacolato)diboron, catalyst | -B(pin) | Precursor for Suzuki coupling reactions. nih.gov |

Synthesis of Biphenyl-Dibromoethenyl Hybrid Molecules

The combination of the functionalization strategies described above allows for the synthesis of complex hybrid molecules where the this compound scaffold is linked to other molecular entities. These hybrid molecules can exhibit novel properties arising from the synergistic interaction of their constituent parts.

For instance, the alkyne functionality, generated from the dibromoethenyl group, can be used as a linchpin to connect the biphenyl unit to other aromatic or heterocyclic systems through Sonogashira coupling. This approach can lead to the formation of extended π-conjugated systems with interesting photophysical properties.

Alternatively, functional groups introduced onto the biphenyl core can serve as attachment points for other molecules. For example, an amino group, obtained by the reduction of a nitro group, can be used in amide bond formation to link the biphenyl scaffold to peptides or other biomolecules. Similarly, a carboxylic acid group can be used for esterification or amidation reactions.

The synthesis of hybrid molecules often involves a multi-step approach, where the functionalization of the dibromoethenyl unit and the biphenyl core are carried out sequentially. The choice of the synthetic route will depend on the desired final structure and the compatibility of the functional groups involved. The construction of such hybrid molecules opens up possibilities for the development of new materials for applications in electronics, sensing, and medicine. nih.gov

4 2,2 Dibromoethenyl 1,1 Biphenyl As a Versatile Synthetic Intermediate

Precursor to Functionalized Biphenyls and Polyphenylene Structures

The biphenyl (B1667301) framework of 4-(2,2-dibromoethenyl)-1,1'-biphenyl is a fundamental component in many advanced materials, including conjugated polymers. While the dibromoethenyl group is its most reactive site, the biphenyl rings can also be functionalized, or the entire molecule can be used in polymerization reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for creating C-C bonds and are extensively used in the synthesis of poly(p-phenylene)s (PPPs) and other functionalized biphenyls. nih.govresearchgate.netrsc.org

For instance, derivatives of this compound can be incorporated into polymer backbones. The synthesis of polyphenylenes often involves the polymerization of monomers like dihaloaromatics with aromatic diboronic acids. researchgate.net By analogy, a borylated version of this compound could be co-polymerized with a dihalo-comonomer to introduce the dibromoethenyl functionality into a polyphenylene chain. This functionality can then be used for post-polymerization modification, for example, by converting the dibromoethenyl groups into ethynyl (B1212043) groups along the polymer backbone.

Furthermore, the biphenyl unit itself can be built up using coupling strategies. The Suzuki-Miyaura reaction is a key method for synthesizing substituted biphenyls by coupling arylboronic acids with aryl halides. nih.govkochi-tech.ac.jp This allows for the preparation of complex biphenyl precursors that can then be converted to the 4-(2,2-dibromoethenyl) derivative. Such strategies provide access to a wide array of substituted biphenyls that can be further elaborated into more complex structures. vanderbilt.edu

Building Block for Bridged Biphenyl Systems

The construction of bridged biphenyls, where the two phenyl rings are tethered by a chemical linker, is a significant area of synthetic chemistry, leading to molecules with unique conformational constraints and chiroptical properties. researchgate.netresearchgate.net These bridged systems, or cyclophanes, can be synthesized through intramolecular cyclization reactions.

While direct examples involving this compound are not prevalent in the literature, its derivatives can be strategically designed to undergo such cyclizations. For example, functional groups can be introduced at the 2- and 2'-positions of the biphenyl core. An intramolecular reaction between these groups and a derivative of the ethenyl moiety could form a bridging structure. A common strategy for creating bridged systems is the intramolecular Friedel-Crafts reaction. bohrium.com More advanced methods include rhodium-catalyzed intramolecular cycloadditions, which are effective for generating various bridged bicyclic systems from acyclic precursors. nih.govnsf.gov

Another important class of bridged biphenyl systems are fluorenes, which contain a methylene (B1212753) bridge. The synthesis of fluorene (B118485) derivatives can be achieved through intramolecular cyclization of appropriately substituted biphenyls. bohrium.comresearchgate.net For example, an intramolecular Friedel-Crafts reaction or a KOt-Bu promoted cyclization of 1,1'-biphenyl aldehydes and ketones can yield phenanthrenes, which are related polycyclic systems. rsc.org The this compound molecule could serve as a precursor to a derivative that, upon conversion of the ethenyl group to a suitable functional group, could participate in an intramolecular C-C bond formation to create a fluorene or related bridged structure.

Intermediate in the Synthesis of Alkynes and Polyynes

The most prominent application of this compound is as a key intermediate in the synthesis of terminal alkynes via the Corey-Fuchs reaction. wikipedia.orgtcichemicals.com This two-step homologation converts an aldehyde into a terminal alkyne with one additional carbon atom. organic-chemistry.org

The synthesis starts with 4-biphenylcarboxaldehyde, which is treated with a phosphonium (B103445) ylide generated in situ from carbon tetrabromide and triphenylphosphine (B44618). This reaction, a variation of the Wittig reaction, yields the stable and isolable this compound intermediate. wikipedia.orgnih.gov In the second step, treatment of this intermediate with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium (n-BuLi), induces elimination of the two bromine atoms. This proceeds through a Fritsch-Buttenberg-Wiechell rearrangement mechanism to form the terminal alkyne, 4-ethynyl-1,1'-biphenyl (B107389). wikipedia.org

| Step | Reactant | Reagents | Product | Typical Yield |

| 1. Olefination | 4-Biphenylcarboxaldehyde | CBr4, PPh3, CH2Cl2 | This compound | High |

| 2. Elimination | This compound | n-BuLi, THF, -78 °C to RT | 4-Ethynyl-1,1'-biphenyl | High (e.g., 90%) nih.gov |

This terminal alkyne, 4-ethynyl-1,1'-biphenyl, is a crucial building block for the synthesis of polyynes. Polyynes are molecules containing multiple conjugated carbon-carbon triple bonds and are of interest for their potential as molecular wires. chemrxiv.org Unsymmetrical diynes and polyynes can be synthesized using the Cadiot-Chodkiewicz coupling, which involves the copper-catalyzed reaction of a terminal alkyne with a 1-haloalkyne. wikipedia.orgrsc.orgorganic-chemistry.org Therefore, 4-ethynyl-1,1'-biphenyl can be coupled with various bromoalkynes to create extended, biphenyl-capped polyyne structures. polimi.it

Role in the Construction of Extended Pi-Conjugated Systems

Extended π-conjugated systems are the cornerstone of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The alkyne derivative of this compound, namely 4-ethynyl-1,1'-biphenyl, is an essential building block for constructing such systems, particularly oligo(phenylene ethynylene)s (OPEs). google.com

The Sonogashira coupling reaction, a palladium/copper-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is the premier method for synthesizing OPEs. mdpi.com In this context, 4-ethynyl-1,1'-biphenyl can be coupled with various dihaloarenes to create polymers or oligomers where biphenyl units are linked by ethynylene bridges. Alternatively, a diiodo-biphenyl derivative could be coupled with a diethynyl-comonomer. These reactions allow for the precise construction of well-defined, rigid-rod-like molecules with long conjugation lengths. researchgate.net

The biphenyl unit imparts significant steric bulk and can influence the packing of these materials in the solid state, which is crucial for charge transport. By systematically varying the structure of the aromatic units and the length of the oligomer, the electronic properties, such as the HOMO/LUMO energy levels and the absorption/emission spectra, can be finely tuned. ucf.edu The synthesis of biphenyl-containing polyacetylenes is another route to extended π-conjugated materials, where the polymerization of alkyne monomers can be initiated by various transition metal catalysts. ust.hk

Applications in Template-Directed Synthesis

Template-directed synthesis utilizes non-covalent interactions to pre-organize reactive components, facilitating the formation of complex molecular architectures like macrocycles and rotaxanes that would be difficult to synthesize through traditional methods. researchgate.net The rigid, linear structure of molecules derived from this compound makes them excellent candidates for use as building blocks in supramolecular chemistry and template-directed synthesis.

For example, 'arc'-shaped oligophenyl derivatives with reactive terminal groups can be dimerized via ring-closing metathesis to form large macrocycles. researchgate.net A template molecule can be used to hold two of these 'arc' building blocks in proximity, favoring the desired intramolecular or dimerization reaction over unwanted polymerization. A molecule like 4-ethynyl-1,1'-biphenyl can be incorporated into such 'arc' structures, providing a rigid spacer unit.

The synthesis of insulated molecular wires, where a conjugated polymer is threaded through a macrocycle (a polyrotaxane), is another application. The Cadiot-Chodkiewicz coupling has been used in an active metal template approach to synthesize polyyne researchgate.netrotaxanes. nih.gov In such a synthesis, a biphenyl-terminated alkyne, similar to the derivative of the title compound, could serve as the "thread" that is passed through a macrocyclic "insulator," demonstrating the utility of these building blocks in creating sophisticated, functional supramolecular assemblies.

Advanced Analytical Methodologies for Research on 4 2,2 Dibromoethenyl 1,1 Biphenyl

Spectroscopic Methodologies for Structural Elucidation

The precise determination of the molecular structure of 4-(2,2-dibromoethenyl)-1,1'-biphenyl relies on a combination of spectroscopic techniques that provide complementary information about its connectivity, mass, and the nature of its chemical bonds.

Advanced NMR Techniques for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra are foundational. The ¹H NMR spectrum would reveal signals corresponding to the protons on the biphenyl (B1667301) rings and the single proton on the dibromoethenyl group. The chemical shifts and coupling constants of the aromatic protons can confirm the 4-substitution pattern. rsc.orgbeilstein-journals.org Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons, respectively. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments can provide crucial information about long-range couplings, helping to definitively link the dibromoethenyl substituent to the biphenyl core. gcms.cz

| Technique | Information Gained | Expected Observations for this compound |

| ¹H NMR | Proton environment and connectivity | Complex multiplets in the aromatic region (7-8 ppm), a singlet for the ethenyl proton. |

| ¹³C NMR | Carbon skeleton | Signals for the biphenyl carbons and the sp² carbons of the dibromoethenyl group. |

| COSY | ¹H-¹H correlations | Correlations between adjacent aromatic protons. |

| HSQC | Direct ¹H-¹³C correlations | Correlation of each proton to its directly attached carbon. |

| HMBC | Long-range ¹H-¹³C correlations | Correlations between the ethenyl proton and the biphenyl carbons, confirming the attachment point. |

High-Resolution Mass Spectrometry for Accurate Mass Determination